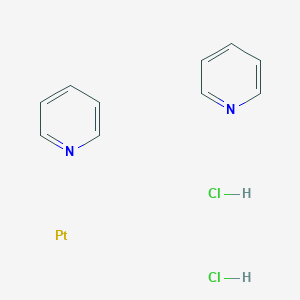

dichloro(dipyridine)platinum II

Description

Overview of Transition Metal Complexes in Chemical Research

Transition metal complexes are a cornerstone of modern chemical research, forming a vast and diverse class of compounds with a central metal atom or ion bonded to surrounding molecules or ions known as ligands. youtube.comlibretexts.org These complexes are integral to numerous scientific disciplines, including catalysis, materials science, photochemistry, and biological systems. juniperpublishers.comjocpr.com The unique properties of transition metals, such as their variable oxidation states and ability to form compounds with diverse geometries, make their complexes highly versatile. youtube.com

The d-orbitals of transition metals are partially filled, allowing for the formation of a wide array of coordination complexes with various ligands. youtube.com This electronic configuration is responsible for many of their characteristic properties, including their vibrant colors and magnetic behavior. youtube.com The nature of the ligands bonded to the central metal ion can be systematically altered, which in turn tunes the chemical and physical properties of the resulting complex. acs.org This tunability is a key reason for their widespread use in designing functional materials and catalysts. acs.org In biological systems, transition metal complexes are essential for life, with examples like the iron-containing heme group in hemoglobin being crucial for oxygen transport. youtube.com

Historical Context of Platinum(II) Complexes in Coordination Chemistry

The study of coordination compounds dates back to antiquity, with one of the earliest known examples being the pigment Prussian blue, KFe[Fe(CN)6], used since the early 18th century. britannica.com However, the systematic development of coordination chemistry is largely credited to the work of Alfred Werner in the late 19th and early 20th centuries. libretexts.orglibretexts.org Werner's research on metal halide complexes with ammonia (B1221849), including those of platinum, revolutionized the understanding of chemical bonding in these compounds. libretexts.org

Werner's experiments on a series of platinum(IV) chloride adducts with ammonia, PtCl₄·nNH₃ (where n ranged from 2 to 6), were pivotal. libretexts.org By measuring the electrical conductivity of their aqueous solutions and the number of chloride ions that could be precipitated, he deduced that some chloride ions were directly bonded to the platinum center while others were free counter-ions. libretexts.org This led to the foundational concepts of coordination spheres and coordination numbers. britannica.com His work established that platinum(II) and palladium(II) complexes commonly exhibit a coordination number of 4. libretexts.org The discovery of isomers for compounds like [Co(NH₃)₄Cl₂]Cl, which existed in two different colored forms (red and green), led Werner to propose an octahedral geometry for six-coordinate complexes. libretexts.org Similarly, the existence of two isomers for dichlorodiammineplatinum(II), a platinum(II) complex, was crucial in establishing the square planar geometry for these compounds.

Platinum(II) complexes, in particular, have played a significant role in the advancement of medicinal inorganic chemistry. researchgate.net The discovery of the biological activity of cisplatin (B142131), cis-diamminedichloroplatinum(II), marked a turning point in the application of coordination chemistry to medicine. fiveable.me

Importance of cis-Dichlorobis(pyridine)platinum(II) within Platinum(II) Chemistry

cis-Dichlorobis(pyridine)platinum(II) is a significant compound within the broader field of platinum(II) chemistry. ontosight.ai Its chemical formula is PtCl₂(C₅H₅N)₂. ontosight.ai This complex serves as a classic example of a square planar platinum(II) coordination compound. ontosight.ai The "cis" designation in its name is of paramount importance, indicating that the two chloride ligands and the two pyridine (B92270) ligands are adjacent to each other in the square planar arrangement. ontosight.ai This specific spatial arrangement, or stereochemistry, is a critical determinant of the chemical and biological properties of platinum(II) complexes. ontosight.ai

The study of cis-Dichlorobis(pyridine)platinum(II) and its derivatives has contributed to a deeper understanding of the structure-activity relationships in platinum-based compounds. ontosight.ai While much of the focus on platinum(II) complexes has been in the realm of anticancer research due to the success of cisplatin, compounds like cis-Dichlorobis(pyridine)platinum(II) are also valuable as starting materials for the synthesis of other platinum complexes and are used in research to study the properties and reactivity of this class of compounds. ontosight.aisamaterials.com The pyridine ligands can be modified with various substituents, allowing for the systematic investigation of how electronic and steric effects influence the properties of the complex. researchgate.net

Below is a table summarizing some of the key properties of cis-Dichlorobis(pyridine)platinum(II):

| Property | Value |

| Chemical Formula | C₁₀H₁₀Cl₂N₂Pt |

| Molecular Weight | 424.18 g/mol |

| CAS Number | 15227-42-6 |

| Melting Point | 282-288 °C |

| Appearance | Yellow solid |

cis-Dichlorobis(pyridine)platinum(II) can be synthesized through the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with pyridine. researchgate.netnih.gov The reaction conditions can be controlled to favor the formation of the cis isomer. The structural analysis of this and related compounds, often performed using X-ray crystallography, confirms the square planar geometry around the platinum(II) center. researchgate.netresearchgate.net

Structure

2D Structure

Propriétés

Numéro CAS |

15227-42-6 |

|---|---|

Formule moléculaire |

C10H12Cl2N2Pt |

Poids moléculaire |

426.2 g/mol |

Nom IUPAC |

platinum;bis(pyridine);dihydrochloride |

InChI |

InChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H; |

Clé InChI |

ZPDKYCGMUSHWKZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Pt+2] |

Pictogrammes |

Irritant |

Synonymes |

cis-dichloro(dipyridine)platinum II dichloro(dipyridine)platinum II |

Origine du produit |

United States |

Synthesis and Derivatization Strategies for Cis Dichlorobis Pyridine Platinum Ii

Established Synthetic Routes and Reaction Conditions

The preparation of cis-Dichlorobis(pyridine)platinum(II) primarily relies on the reaction of a tetrachloroplatinate(II) salt with pyridine (B92270), where reaction conditions are tailored to favor the formation of the desired cis-isomer.

Reaction of K₂[PtCl₄] with Pyridine Derivatives

The most common and direct synthesis of cis-Dichlorobis(pyridine)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with two equivalents of pyridine or its derivatives. nih.gov The reaction is typically conducted in an aqueous solution, which favors the precipitation of the neutral cis-complex, thereby isolating it from the reaction mixture. researchgate.net The general reaction is as follows:

K₂[PtCl₄] + 2 C₅H₅N → cis-[Pt(C₅H₅N)₂Cl₂] + 2 KCl

The choice of solvent and the nature of the pyridine derivative can influence the reaction's outcome. While water is commonly used to yield the cis isomer, reactions in dimethylformamide (DMF) have also been studied. nih.govresearchgate.net The steric properties of pyridine derivatives significantly affect the product distribution. nih.gov For instance, pyridine derivatives with bulky substituents at the ortho positions (e.g., 2-picoline, 2,4-lutidine) can hinder the formation of the disubstituted complex, leading to lower yields compared to less hindered pyridines. researchgate.net In some cases, steric hindrance can favor the formation of the monosubstituted anionic complex, [Pt(L)Cl₃]⁻, over the desired disubstituted product. nih.gov

| Pyridine Derivative (L) | Relative Yield of [Pt(L)₂Cl₂] | Steric Hindrance |

| 2,4-Lutidine | Highest | Moderate |

| 2-Picoline | High | Moderate |

| 2,6-Lutidine | Lower | High |

| 4-Picoline | Lowest | Low |

| Pyridine | Lowest | Low |

| This interactive table summarizes the effect of steric hindrance from methyl groups on pyridine derivatives on the yield of the corresponding disubstituted platinum(II) complex, as observed in studies using DMF as a solvent. researchgate.net |

Isomerization Pathways and Control for cis-Isomer Formation

The preferential formation of the cis isomer from K₂[PtCl₄] is a direct consequence of the trans effect, where the chloride ligand has a stronger trans-directing influence than pyridine. nih.gov After the first pyridine ligand substitutes a chloride, the second pyridine molecule preferentially replaces the chloride ligand that is cis to the first pyridine (and trans to another chloride), resulting in the cis configuration. nih.gov

While the synthesis in water typically yields the cis isomer, thermal isomerization to the more stable trans isomer can occur. This transformation is often achieved by heating the cis complex in a suitable solvent, such as dimethylsulfoxide (DMSO). researchgate.net The ability to control and differentiate between the isomers is crucial. A classic qualitative method for this is the Kurnakow test, which exploits the different reactivities of the isomers with thiourea (B124793). nih.gov The cis isomer reacts with excess thiourea to form a soluble, yellow complex, [Pt(tu)₄]Cl₂, whereas the trans isomer yields a poorly soluble, white precipitate of trans-[Pt(NH₃)₂(tu)₂]Cl₂ (in the case of the ammine analogue) due to the high trans effect of thiourea. nih.gov

Ligand Modification and Substitution Reactions

The reactivity of cis-Dichlorobis(pyridine)platinum(II) is characterized by the substitution of both its chloride and pyridine ligands, allowing for extensive derivatization.

Substitution with Other Nitrogen-Donor Ligands

The pyridine ligands in cis-Dichlorobis(pyridine)platinum(II) can be replaced by other nitrogen-donor ligands, although this is less common than the substitution of the chloride ions. More frequently, the synthetic route is adapted to directly incorporate other N-donor ligands from the start, following the same principles as the pyridine synthesis. For example, complexes of the type cis-[PtCl₂(L)₂], where L is another nitrogen-donor ligand like an aminopyrimidine, have been synthesized directly from K₂[PtCl₄]. researchgate.net The reaction of PtCl₂ with N'-isopropylidenebenzohydrazide (L²) in acetone (B3395972) also leads to the formation of cis-[PtCl₂(L²)₂], demonstrating the versatility of forming such cis-complexes with various nitrogen-based ligands. rsc.org

Reactivity with Various Nucleophiles

The chloride ligands of the complex are labile and susceptible to substitution by a wide range of nucleophiles. The mechanism for these substitution reactions in square-planar Pt(II) complexes is typically associative, involving the formation of a five-coordinate intermediate. mku.ac.kelp.edu.ua The rate of substitution is influenced by the nature of the incoming nucleophile and the electronic properties of the non-leaving pyridine ligands. mku.ac.ke

The reaction with sulfur-based nucleophiles like thiourea (tu) and its derivatives is well-documented. mku.ac.ke The substitution of the two coordinated chloride ligands occurs in a stepwise manner. mku.ac.ke The order of reactivity for some common nucleophiles follows the trend: thiourea (TU) > N,N′-dimethylthiourea (DMTU) > N,N,N′,N′-tetramethylthiourea (TMTU). mku.ac.ke This reactivity is crucial for the Kurnakow test, which distinguishes between cis and trans isomers. nih.gov

| Nucleophile | Reactivity Order |

| Thiourea (TU) | 1 (Highest) |

| N,N′-dimethylthiourea (DMTU) | 2 |

| N,N,N′,N′-tetramethylthiourea (TMTU) | 3 (Lowest) |

| This interactive table shows the relative reactivity of various thiourea-based nucleophiles in substituting the chloride ligands in related cis-platinum(II) complexes. mku.ac.ke |

Derivatization for Enhanced Ligand Functionality

A key strategy for modifying the properties of the complex involves the use of pyridine ligands that have been functionalized prior to their coordination to the platinum center. This approach allows for the introduction of specific chemical groups to tailor the complex's characteristics for various applications.

Advanced Synthetic Methodologies

The synthesis of cis-dichlorobis(pyridine)platinum(II) has evolved beyond traditional batch methods, with modern research focusing on advanced methodologies that offer greater control, efficiency, and sustainability. These approaches are pivotal in optimizing the production of platinum complexes for various applications.

Template-Directed Synthesis

Template-directed synthesis utilizes the organizing influence of a temporary molecular scaffold or "template" to guide the reaction of components into a desired geometry and structure. While extensively used in the creation of complex supramolecular architectures like macrocycles and cages where platinum complexes act as building blocks, its application to direct the formation of a simple mononuclear complex like cis-dichlorobis(pyridine)platinum(II) is less common and largely conceptual. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net

In a theoretical application, a larger host molecule could be envisioned to possess two precisely positioned binding sites that would pre-organize two pyridine ligands. The subsequent introduction of a platinum(II) source, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), would lead to the coordination of the platinum center to the spatially constrained pyridine molecules, favoring the cis isomer. After the complex is formed, the template would be removed, yielding the desired product. This approach could potentially enhance the isomeric purity by minimizing the formation of the trans isomer.

Protein cages, such as ferritin, have been explored as supramolecular templates for the size-constrained synthesis of inorganic nanoparticles, including platinum. nih.gov This demonstrates the principle of using a biological scaffold to control the formation of metallic structures, a concept that could theoretically be adapted for the synthesis of specific coordination complexes. nih.gov

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pageplace.de In the synthesis of platinum complexes, this has led to the development of several innovative and environmentally friendly methods.

Mechanochemistry: This solvent-free or low-solvent technique involves the use of mechanical force, such as ball milling or grinding, to induce chemical reactions. researchgate.net It has emerged as a powerful green alternative to traditional solution-based synthesis. rsc.orgrsc.org The mechanochemical synthesis of platinum(II) heteroleptic anticancer complexes has been shown to dramatically reduce reaction times, energy consumption, and waste generation compared to conventional reflux methods. rsc.orgrsc.org For instance, the synthesis of related platinum complexes using mechanochemistry has demonstrated a significant reduction in the environmental factor (E-factor) and process mass intensity (PMI). rsc.org

Microwave-Assisted Synthesis (MAS): The application of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and improved purity with reduced energy consumption. mdpi.com This technique has been successfully applied to the synthesis of various platinum(II) complexes. mdpi.comresearchgate.net For example, the synthesis of cisplatin (B142131), a related platinum amine complex, has been optimized using microwave heating, which shortens the procedure time considerably. researchgate.net Microwave-assisted methods have also been used for synthesizing platinum complexes with pyridine and bipyridine ligands, showcasing the applicability of this green technique to the target compound class. researchgate.net Furthermore, microwave assistance in the green synthesis of platinum nanoparticles using plant extracts highlights its role in rapid and eco-friendly processes. nih.gov

Alternative Solvents and Biosynthesis: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is a core principle of green chemistry. pageplace.desigmaaldrich.com While the synthesis of cis-dichlorobis(pyridine)platinum(II) often uses solvents like dimethylformamide, research into platinum complexes soluble in non-aqueous, yet greener, solvents is ongoing. researchgate.net Additionally, biosynthesis, which uses biological systems like microorganisms or plant extracts as reducing and stabilizing agents, represents a burgeoning field for creating platinum nanoparticles and could potentially be adapted for complex synthesis. researchgate.netmdpi.com

| Parameter | Conventional Solution-Based Method | Mechanochemical Method | Improvement Factor |

|---|---|---|---|

| Reaction Time | 24 hours | 3 hours | 8-fold reduction |

| Energy Consumption | High (prolonged heating) | Low (short milling time) | ~29-fold reduction |

| Solvent Usage | Solvent-intensive | Solvent-free | Eliminated |

| E-factor (kg waste/kg product) | High | Low | ~700-fold reduction |

| Process Mass Intensity (PMI) | High | Low | ~200-fold reduction |

Data adapted from studies on related Pt(II) heteroleptic complexes, demonstrating the potential benefits of mechanochemistry. rsc.orgrsc.org

Flow Chemistry in Complex Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, improved reproducibility, and straightforward scalability.

The application of flow chemistry to the synthesis of platinum-based materials is an emerging area. For instance, continuous flow platforms using cascades of continuously stirred tank reactors (CSTRs) have been developed for the scalable, atom-precise synthesis of platinum clusters. chemrxiv.org This demonstrates the high level of control over reaction conditions (temperature, residence time, stoichiometry) that flow systems provide, which is crucial for producing well-defined inorganic products. chemrxiv.org

While a dedicated flow synthesis for cis-dichlorobis(pyridine)platinum(II) is not widely documented, the principles are directly applicable. A potential setup would involve two separate streams, one containing K₂PtCl₄ dissolved in a suitable solvent and the other containing pyridine. These streams would be pumped into a T-mixer to ensure rapid and homogeneous mixing before entering a heated reactor coil. The residence time within the coil would be precisely controlled to ensure complete reaction. The product stream would then be collected, and the complex could be isolated through continuous crystallization or purification. Such a process could offer higher throughput, better yield, and enhanced safety compared to batch synthesis. organic-chemistry.org The successful use of packed-bed microreactors for the N-oxidation of pyridine derivatives further underscores the compatibility of the ligand type with flow-through systems. organic-chemistry.org

Computational Chemistry and Theoretical Investigations of Cis Dichlorobis Pyridine Platinum Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of transition metal complexes, offering a balance between accuracy and computational cost. For cis-Dichlorobis(pyridine)platinum(II), DFT calculations are instrumental in understanding its fundamental characteristics, from its three-dimensional structure to its electronic and spectroscopic properties.

Geometry Optimization and Electronic Structure Calculations

A primary application of DFT is the determination of the most stable molecular geometry. Through geometry optimization, theoretical calculations can predict the bond lengths and angles of the complex in its ground state. These calculations are crucial for confirming the expected square planar arrangement around the platinum(II) center and for providing precise geometric parameters. The electronic structure of the compound, which dictates its reactivity and properties, is also thoroughly investigated using DFT. These studies help in understanding the nature of the bonding between the platinum atom and the pyridine (B92270) and chloride ligands.

While specific computational studies detailing the optimized geometry of cis-Dichlorobis(pyridine)platinum(II) are not widely available in publicly accessible literature, the general principles of DFT application to platinum(II) complexes are well-established. For instance, similar calculations on related platinum compounds provide a framework for the expected structural parameters.

Table 1: Representative Geometric Parameters for Platinum(II) Complexes

| Parameter | Typical Calculated Value Range |

|---|---|

| Pt-N Bond Length | ~2.02 - 2.10 Å |

| Pt-Cl Bond Length | ~2.30 - 2.40 Å |

| N-Pt-N Bond Angle | ~90° |

| Cl-Pt-Cl Bond Angle | ~90° |

Note: This table represents typical values for cis-coordinated platinum(II) complexes and is for illustrative purposes. Specific values for cis-Dichlorobis(pyridine)platinum(II) would require a dedicated computational study.

Spectroscopic Property Predictions

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of cis-Dichlorobis(pyridine)platinum(II). This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the experimental characterization of the compound. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum.

Analysis of Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A larger gap generally implies greater stability and lower chemical reactivity. For platinum complexes, the HOMO-LUMO gap can be correlated with properties such as oxidative stability. DFT calculations provide a reliable method for determining the energies of these orbitals and thus the magnitude of the gap, offering insights into the kinetic stability of cis-Dichlorobis(pyridine)platinum(II).

Quantum Chemical Calculations

Broader quantum chemical calculations, encompassing methods beyond DFT, have been applied to platinum(II) complexes to understand their behavior. researchgate.netkyushu-u.ac.jp These methods are often used to study reaction mechanisms, such as ligand substitution reactions, which are fundamental to the chemistry of these compounds. Quantum chemical approaches are also utilized in the development of parameters for more computationally efficient methods like molecular mechanics.

Molecular Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations can model the movement of the complex in solution, providing insights into its solvation and its interactions with surrounding molecules. For platinum complexes, MD simulations have been used to investigate their interactions with biological macromolecules, such as proteins and DNA, which is crucial for understanding the mechanisms of action for platinum-based drugs.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. tum.de For platinum(II) complexes, QSPR studies have been conducted to predict properties like lipophilicity (logP), which is a key determinant of a compound's pharmacokinetic behavior. researchgate.net cis-Dichlorobis(pyridine)platinum(II) has been included in datasets used to build such models. researchgate.nettum.de These studies often use descriptors derived from quantum chemical calculations, such as molecular orbital energies, to build predictive models for various endpoints.

Comparative Theoretical Studies with Related Platinum(II) Complexes

Detailed research findings from such comparative analyses reveal the subtle yet significant impact of replacing ammine ligands with pyridine rings.

Geometric Structure Comparison

DFT calculations are instrumental in predicting the optimized geometries of platinum complexes, providing data on bond lengths and angles that are often in close agreement with experimental results from X-ray crystallography. researchgate.net A comparative analysis between cis-Dichlorobis(pyridine)platinum(II) and cisplatin (B142131) reveals distinct differences in their coordination spheres.

The introduction of the bulkier and electronically different pyridine ligands in place of ammonia (B1221849) leads to noticeable changes in the bond lengths and angles around the platinum center. The Pt-N bond in pyridine-containing complexes is generally found to be slightly longer than in ammine complexes, which can be attributed to the different steric and electronic profiles of the ligands. researchgate.net Furthermore, the Pt-Cl bond lengths are also affected. Theoretical studies on related molecules like cis-[PtCl2(NH3)(pyridine)] show that the Pt-Cl bond trans to the pyridine ligand can be weaker and longer than the one cis to it, a manifestation of the electronic trans effect where the π-acceptor character of pyridine influences the bond opposite to it. researchgate.net

| Complex | Pt-Cl Bond Length (Å) | Pt-N Bond Length (Å) | Cl-Pt-Cl Angle (°) | N-Pt-N Angle (°) |

|---|---|---|---|---|

| cis-Dichlorobis(pyridine)platinum(II) | ~2.33 - 2.35 | ~2.01 - 2.03 | ~91 - 93 | ~90 - 92 |

| Cisplatin (cis-[Pt(NH3)2Cl2]) | ~2.32 - 2.39 | ~2.05 - 2.10 | ~93 - 94 | ~91 - 92 |

| cis-[PtCl2(NH3)(pyridine)] | ~2.33 (cis to py), ~2.36 (trans to py) | ~2.06 (NH3), ~2.02 (py) | ~92.5 | - |

Note: The values presented are approximate ranges derived from various DFT studies on these or structurally similar complexes and may vary depending on the specific computational method (functional and basis set) employed. researchgate.netscirp.org

Electronic Properties Analysis

The electronic nature of the ligands coordinated to the platinum center plays a crucial role in determining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Comparative theoretical studies show that replacing ammine ligands with pyridine ligands tends to lower the HOMO-LUMO gap. nih.gov The π-system of the pyridine rings can participate in the molecular orbitals, typically raising the energy of the HOMO and lowering the energy of the LUMO compared to the sigma-donating ammine ligands. The HOMO in these complexes often has significant contributions from the platinum d-orbitals and the p-orbitals of the chloride ligands, while the LUMO is often localized on the pyridine rings' π* anti-bonding orbitals. A smaller energy gap suggests that the molecule is more polarizable and can be more chemically reactive. nih.gov

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| cis-Dichlorobis(pyridine)platinum(II) | -6.5 to -6.8 | -1.7 to -2.0 | ~4.5 - 5.1 |

| Cisplatin (cis-[Pt(NH3)2Cl2]) | -7.0 to -7.3 | -1.2 to -1.5 | ~5.8 - 6.1 |

| Pt(bipy)Cl4 (a related Pt(IV) complex) | - | - | 1.69 |

Note: The values are illustrative and sourced from various computational studies. The HOMO-LUMO gap can vary significantly based on the level of theory and solvent models used in the calculations. The Pt(IV) complex is included to show ligand effects on the energy gap. nih.gov

These theoretical investigations are fundamental for rational drug design, allowing researchers to predict how modifications to a lead compound like cisplatin might alter its structural and electronic properties, which in turn are linked to its biological mechanism of action and potential efficacy. globethesis.com

Reactivity and Reaction Mechanisms of Cis Dichlorobis Pyridine Platinum Ii

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange is a fundamental reaction for square-planar platinum(II) complexes. These reactions typically proceed via an associative mechanism. semanticscholar.org In this process, an incoming nucleophile attacks the platinum(II) center to form a five-coordinate trigonal bipyramidal intermediate. Subsequently, one of the original ligands departs, restoring the square-planar geometry. semanticscholar.org The rate of these substitution reactions is influenced by several factors, including the nature of the entering nucleophile, the leaving group, and the ligands that remain coordinated to the platinum center (the spectator ligands).

For complexes like cis-Dichlorobis(pyridine)platinum(II), the exchange of chloride ligands is a key step in its interaction with other molecules. For instance, the aquation of similar cis-platinum complexes, where a chloride ligand is replaced by a water molecule, is often the initial step before binding to biological targets. The kinetics of such ligand exchange reactions are critical, as metal complexes with slow exchange rates, comparable to the timing of cell division processes, often exhibit higher activity against cancer cell lines. matthey.com

The general mechanism for ligand exchange in a square-planar Pt(II) complex can be summarized as follows:

Formation of the Five-Coordinate Intermediate: The incoming ligand (Y) attacks the square-planar complex [PtL₄] to form a five-coordinate intermediate, [PtL₄Y].

Dissociation of the Leaving Group: A ligand (X) from the original complex dissociates from the intermediate, yielding the final product [PtL₃Y].

The thermodynamics of ligand exchange are governed by the relative bond strengths of the platinum-ligand bonds and the stability of the complex in a given solvent environment.

Table 1: Factors Influencing Ligand Exchange in Pt(II) Complexes

| Factor | Description | Impact on Reaction Rate |

| Entering Group | The nucleophilicity of the incoming ligand. | A stronger nucleophile generally increases the reaction rate. |

| Leaving Group | The lability of the ligand being replaced. | A better leaving group (weaker bond to Pt) increases the reaction rate. |

| Spectator Ligands | Ligands not directly involved in the exchange. | The trans effect: a ligand can weaken the bond to the ligand opposite it, making it more labile. |

| Solvent | The coordinating ability of the solvent. | Coordinating solvents can participate in the reaction, forming a solvated intermediate. |

Isomerization Processes (cis-trans conversion)

The cis and trans isomers of dichlorobis(pyridine)platinum(II) can interconvert under certain conditions. The isomerization from the cis to the trans form has been observed to occur in solvents like dimethylsulfoxide (DMSO). researchgate.net This process is significant as the geometry of platinum complexes is often crucial to their biological activity; for example, cisplatin (B142131) is a potent anticancer drug, whereas its trans isomer is largely inactive. nih.gov

The mechanism for cis-trans isomerization can vary. One common pathway involves the formation of a five-coordinate intermediate, similar to ligand exchange mechanisms. This intermediate can undergo a structural rearrangement (e.g., a Berry pseudorotation) that allows the ligands to change their relative positions before a ligand dissociates to return to a four-coordinate square-planar geometry. mdpi.com Another proposed mechanism involves repeated ligand substitution steps.

In some cases, the isomerization can be catalyzed. For instance, free pyridine (B92270) ligand can act as a catalyst in the conversion of related platinum-pyridine complexes. researchgate.net The relative stability of the isomers can also be solvent-dependent. For example, while one study found cis-[PtCl₂{Te(CH₂)₆}₂] to be more stable in dichloromethane, the trans isomer was found to be more stable in chloroform, leading to isomerization in the latter solvent. mdpi.com

Interactions with Biological Molecules

Platinum(II) complexes are well-known for their ability to bind to DNA, a mechanism central to the activity of platinum-based anticancer drugs. ontosight.ai The binding process typically begins with the hydrolysis of the chloride ligands, forming a more reactive aqua species. This species can then form covalent bonds with the nitrogen atoms of DNA bases, particularly the N7 position of guanine (B1146940) and adenine. nih.gov

While covalent binding is a primary mode of interaction for drugs like cisplatin, other non-covalent interactions such as intercalation and groove binding are also possible, especially for complexes containing large, planar aromatic ligands. nih.govrsc.org

Intercalation: This binding mode involves the insertion of a planar aromatic part of the complex between the base pairs of the DNA double helix. This requires a ligand system with a large, flat surface. While the pyridine rings in cis-Dichlorobis(pyridine)platinum(II) are aromatic, more extended polycyclic aromatic ligands like phenanthroline are more classical examples of intercalators. nih.govrsc.org Intercalation can lead to a significant unwinding and lengthening of the DNA helix. nih.gov

Minor Groove Binding: This interaction involves the complex fitting into the minor groove of the DNA helix. This mode is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions. esr.ie The shape and charge of the complex are critical for effective minor groove binding. Some anticancer agents are designed to specifically target the AT-rich regions of the minor groove. esr.ienih.gov For a complex like cis-Dichlorobis(pyridine)platinum(II), binding could potentially occur in the groove, although specific studies detailing this mode for this exact compound are limited. The attachment of known minor-groove binders, such as distamycin, to a platinum complex can significantly alter its DNA binding profile. nih.gov

Platinum complexes can interact with various proteins in the body, with Human Serum Albumin (HSA) being a primary example due to its high concentration in blood plasma. bmmj.org HSA plays a crucial role in the transport and distribution of many drugs. nih.gov The binding of a platinum complex to HSA can affect its bioavailability, toxicity, and mechanism of action. bmmj.orgnih.gov

Studies on various platinum(II) and platinum(IV) complexes have shown that they can bind to HSA through both covalent and non-covalent interactions. nih.govnih.gov These interactions can induce conformational changes in the protein structure. For instance, the binding of cisplatin to HSA has been shown to alter the protein's secondary structure, leading to a decrease in α-helix content and an increase in β-sheet content, indicating a partial unfolding of the protein. nih.gov

Thermodynamic studies of other Pt(II) complexes with HSA have revealed that hydrophobic forces and hydrogen bonding often play a major role in the binding process. bmmj.orgnih.gov The binding affinity is typically quantified by a binding constant (K_b). For example, a Pt(II) complex containing phenanthroline and pyrrolidinedithiocarbamate was found to bind to HSA with a binding constant on the order of 10⁵ M⁻¹, indicating a strong interaction. bmmj.org Such binding is often a static process, where a stable complex is formed between the drug and the protein. bmmj.orgmdpi.com

Table 2: Typical Parameters for Platinum Complex Interactions with Human Serum Albumin (HSA)

| Parameter | Symbol | Typical Value/Observation | Significance |

| Binding Constant | K_b | 10² - 10⁵ M⁻¹ | Indicates the strength of the interaction between the complex and HSA. |

| Number of Binding Sites | n | ~1 | Suggests a specific binding location on the protein. |

| Thermodynamic Changes | ΔG, ΔH, ΔS | ΔG < 0 (spontaneous) | Reveals the driving forces of the interaction (e.g., hydrophobic, electrostatic). |

| Structural Changes | - | Changes in α-helix and β-sheet content | Shows that the binding of the complex can alter the protein's conformation. |

Redox Chemistry of Platinum(II) Complexes

The platinum center in cis-Dichlorobis(pyridine)platinum(II) is in the +2 oxidation state. It can undergo oxidation to form platinum(IV) complexes or be involved in redox cycles. Platinum(IV) complexes are typically octahedral and more kinetically inert than their square-planar platinum(II) counterparts. nih.gov

The oxidation of cis-[PtCl₂(L)₂] complexes (where L is pyridine or a substituted pyridine) to cis-[PtCl₄(L)₂] has been studied. For example, the oxidation by [AuCl₄]⁻ in acetonitrile (B52724) was found to follow a specific rate law: Rate = k₃[PtCl₂L₂][AuCl₄⁻][Cl⁻]. rsc.org This rate law suggests a mechanism involving the chloride ion. Interestingly, the rate was not significantly affected by changes in the basicity of the coordinated pyridine ligand. rsc.org

Conversely, the reduction of the corresponding Pt(IV) complex, cis-[PtCl₄(L)₂], by iodide ions ([I]⁻) was also investigated. The rate law for this reduction was found to be: Rate = k₂[PtCl₄L₂][I⁻]. rsc.org In contrast to the oxidation reaction, the rate of reduction was strongly influenced by the nature of the pyridine ligand. rsc.org

Oxidation of Pt(II) complexes can also be achieved using agents like hydrogen peroxide (H₂O₂), which typically results in the formation of a trans-dihydroxido Pt(IV) complex. nih.gov This process involves the oxidative addition of two hydroxide (B78521) groups to the platinum center, converting the square-planar geometry to an octahedral one. nih.gov

Catalytic Activities and Reaction Pathways

Platinum(II) complexes are known to be effective catalysts for a variety of organic transformations. Their catalytic activity often stems from their ability to activate unsaturated molecules like alkenes and alkynes toward nucleophilic attack. uwindsor.ca While palladium(II) is more commonly used in cross-coupling reactions, platinum(II) complexes can also exhibit catalytic activity, often with different selectivity due to their relative inertness toward ligand substitution and β-hydride elimination. uwindsor.ca

Pincer-type and other platinum(II) complexes have shown catalytic activity in several types of reactions:

Suzuki-Miyaura Cross-Coupling: Although less common than palladium, some platinum complexes can catalyze the coupling of boronic acids with organic halides. rsc.org

Hydrogenation Reactions: Platinum complexes can catalyze the addition of hydrogen across double or triple bonds. For instance, some Pd(II) and Pt(II) complexes are active in transfer hydrogenation reactions. rsc.org

Hydrosilylation: The addition of Si-H bonds across C-C multiple bonds is another reaction catalyzed by platinum complexes.

Alkene Activation: Pt(II) can coordinate to an alkene, making it susceptible to attack by nucleophiles. This is the basis for catalytic reactions such as hydroamination and hydroalkoxylation. The reaction can proceed through an outer-sphere attack by the nucleophile on the coordinated alkene or an inner-sphere mechanism involving insertion of the alkene into a Pt-nucleophile bond. uwindsor.ca

The specific catalytic applications of cis-Dichlorobis(pyridine)platinum(II) itself are not as widely documented as those for complexes with more elaborate ligand systems, but its fundamental reactivity patterns are indicative of its potential in these areas.

Comparative Studies with Other Platinum Ii and Platinum Iv Complexes

Comparison with trans-Dichlorobis(pyridine)platinum(II)

The comparison between the cis and trans isomers of dichlorobis(pyridine)platinum(II) is a classic example of geometric isomerism in coordination chemistry, where the spatial arrangement of ligands around the central platinum atom dictates the physical and chemical properties of the complex.

The primary distinction between cis- and trans-dichlorobis(pyridine)platinum(II) lies in the geometry of the ligands. In the cis isomer, the two chloride ligands and the two pyridine (B92270) ligands are positioned adjacent to each other, forming 90° angles with respect to the central platinum atom. This arrangement results in a molecule with C₂ᵥ point group symmetry. In contrast, the trans isomer has identical ligands situated on opposite sides of the platinum atom, with bond angles of 180°, leading to a more symmetrical D₂ₕ point group.

Isomerization from the cis to the trans form can be induced, for instance, by heating the cis isomer in a solvent like dimethylsulfoxide (DMSO). researchgate.net This conversion suggests that the trans isomer can be the more thermodynamically stable product under certain reaction conditions.

The differing geometries of the cis and trans isomers directly influence their reactivity. A notable example is the Kurnakov test, a qualitative chemical test used to distinguish between cis and trans isomers of platinum(II) complexes. The isomers react differently with thiourea (B124793), yielding distinct products that can be easily identified. researchgate.net

The reactivity of the chloride ligands is particularly affected by the nature of the ligand trans to it (the trans effect). In the cis isomer, a chloride ligand is trans to a pyridine ligand, while in the trans isomer, a chloride ligand is trans to another chloride ligand. Since pyridine has a stronger trans effect than chloride, the Pt-Cl bond trans to pyridine in the cis isomer is more labile and susceptible to substitution reactions. This difference in lability is a key factor in the distinct chemical behaviors of the two isomers. For example, the ability of cis-platinum complexes to form intrastrand cross-links with DNA is attributed to the adjacent positioning of the two labile chloride groups, a feature not present in the trans isomer. nih.gov

| Property | cis-Dichlorobis(pyridine)platinum(II) | trans-Dichlorobis(pyridine)platinum(II) |

|---|---|---|

| Ligand Arrangement | Adjacent (90°) | Opposite (180°) |

| Symmetry | Lower (C₂ᵥ) | Higher (D₂ₕ) |

| Isomerization | Can be converted to the trans isomer. researchgate.net | Often the more thermodynamically stable isomer. |

| Kurnakov Test Reactivity | Forms [Pt(py)₂(tu)₂]Cl₂ | Forms [Pt(tu)₄]Cl₂ |

| Relative Lability of Cl⁻ | Higher due to the trans effect of pyridine. | Lower as Cl⁻ is trans to another Cl⁻. |

Analogous Complexes with Substituted Pyridine Ligands

Introducing substituents onto the pyridine rings allows for the fine-tuning of the electronic and steric properties of the platinum(II) complex.

The electronic nature of substituents on the pyridine ring significantly alters the properties of the platinum complex. Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the pyridine nitrogen, leading to a stronger σ-donation to the platinum center and a more stable Pt-N bond. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the electron density, weakening the Pt-N bond. Studies on related palladium(II) and platinum(II) complexes with 4-substituted pyridines have demonstrated a linear free-energy relationship, where the stability of the complex correlates with the electronic parameters (Hammett constants) of the substituents. researchgate.net

Steric hindrance also plays a crucial role, particularly with substituents at the ortho-positions (positions 2 and 6) of the pyridine ring. Bulky groups in these positions can impede the coordination of the ligand to the platinum center. For example, the yields for the synthesis of platinum complexes with substituted pyridines like picoline (methylpyridine) and lutidine (dimethylpyridine) have been observed to decrease when methyl groups are present in the ortho-position, highlighting the impact of steric bulk on complex formation. researchgate.net

Comparison with Other Platinum(II) Complexes featuring Different Ligands

Replacing the pyridine ligands with other types of donor ligands results in platinum(II) complexes with varied geometries, stabilities, and reactivities.

Amine Ligands: Complexes with simple amine ligands like ammonia (B1221849) (e.g., cisplatin) are among the most studied. Bidentate amine ligands such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) form chelate rings with the platinum atom, resulting in complexes with enhanced thermodynamic stability compared to those with monodentate ligands like pyridine (the chelate effect). researchgate.net

Phosphine (B1218219) Ligands: Phosphines are soft ligands with significant π-acceptor character. Platinum(II) complexes with phosphine ligands exhibit different electronic properties compared to their pyridine analogues. The strong trans effect of phosphine ligands makes the groups opposite to them highly labile.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with platinum. The kinetic exchange rate in platinum(II) complexes containing bidentate abnormal dicarbene ligands has been shown to be similar to analogous complexes with phenylpyridine. rsc.org

| Ligand Type | Example Ligand | Key Features of the Pt(II) Complex |

|---|---|---|

| Monodentate N-Heterocycle | Pyridine | Square planar geometry, moderate stability. |

| Simple Amine | Ammonia (NH₃) | Forms benchmark complexes like cisplatin (B142131). |

| Bidentate Amine | 2,2'-Bipyridine | Enhanced stability due to the chelate effect. researchgate.net |

| Phosphine | Triphenylphosphine (PPh₃) | Strong trans effect, soft ligand interaction. |

| Schiff Base | (E)-N-((1H-pyrrol-2-yl)methylene)methanamine derivatives | Can be multidentate, offering steric shielding. nih.gov |

| N-Heterocyclic Carbene | Diimidazolylidene | Forms very strong Pt-C bonds, high stability. rsc.org |

Comparative Analysis with Platinum(IV) Complexes

Platinum can exist in multiple oxidation states, with +2 and +4 being the most common in coordination complexes. Comparing cis-dichlorobis(pyridine)platinum(II) with its corresponding platinum(IV) analogues reveals fundamental differences in structure and reactivity.

Platinum(II) complexes typically adopt a 4-coordinate, square planar geometry, whereas platinum(IV) complexes are 6-coordinate and octahedral. The conversion from Pt(II) to Pt(IV) is an oxidative addition reaction, where two new ligands are added to the metal center, occupying the axial positions. For instance, a Pt(II) complex can be oxidized by reagents like hydrogen peroxide or halogens to yield a Pt(IV) species. rsc.org

A key difference is their kinetic reactivity. Platinum(IV) complexes are generally much more kinetically inert and less prone to ligand substitution reactions than their platinum(II) counterparts. dovepress.com This stability means that Pt(IV) complexes can act as prodrugs, which are stable until they are reduced to the more reactive Pt(II) form. dovepress.com It has also been noted that solvolysis (reaction with the solvent) is less pronounced in platinum(IV) complexes compared to the analogous platinum(II) compounds. rsc.org

| Feature | Platinum(II) Complexes | Platinum(IV) Complexes |

|---|---|---|

| Oxidation State | +2 | +4 |

| d-Electron Configuration | d⁸ | d⁶ |

| Coordination Number | 4 | 6 |

| Geometry | Square Planar | Octahedral |

| Reactivity | Kinetically labile, undergoes substitution. | Kinetically inert, more stable. dovepress.com |

| Conversion | Can be oxidized to Pt(IV). rsc.org | Can be reduced to Pt(II). dovepress.com |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Platinum(II) Complexes

The rational design of new platinum(II) complexes is a cornerstone of future research, moving beyond serendipitous discovery to a more targeted approach. psu.edu A primary focus is the modification of the pyridine (B92270) ligands to fine-tune the electronic and steric properties of the resulting complexes. nih.gov By introducing various substituents onto the pyridine ring, researchers can modulate the reactivity and stability of the platinum center. nih.govacs.org For example, electron-donating or electron-withdrawing groups can alter the metal's coordination properties and influence its interactions with other molecules. nih.gov

A critical aspect of this design process is the detailed analysis of structure-activity relationships (SAR). nih.gov By systematically altering the ligands and correlating these changes with observed properties, scientists can build predictive models for designing complexes with desired functionalities. nih.gov This approach has led to the development of novel platinum compounds with unique cytotoxic properties against cancer cell lines. nih.gov The goal is to create next-generation platinum complexes that are not only effective but also overcome the limitations of current compounds, such as drug resistance. psu.edu

Advanced Spectroscopic Techniques for Real-time Monitoring

Understanding the dynamic behavior of cis-Dichlorobis(pyridine)platinum(II) in solution is crucial for elucidating reaction mechanisms and kinetics. Advanced spectroscopic techniques are at the forefront of this endeavor, allowing for the real-time monitoring of complex chemical transformations. nih.gov Techniques such as multinuclear NMR spectroscopy, including ¹⁹⁵Pt NMR, provide invaluable information about the coordination environment of the platinum center and can track ligand exchange processes. researchgate.netmdpi.com

Fluorescence spectroscopy is another powerful tool, particularly for studying interactions with biological macromolecules. nih.gov By monitoring changes in fluorescence, researchers can gain insights into binding affinities and mechanisms. nih.gov Furthermore, the development of fluorescent probes integrated into platinum complexes allows for the visualization of their uptake and distribution within cells in real-time. rsc.org These advanced analytical methods are essential for building a comprehensive picture of how these complexes behave in complex environments. oulu.fi

| Spectroscopic Technique | Information Provided | Application in Platinum(II) Complex Research |

| ¹⁹⁵Pt NMR Spectroscopy | Electronic environment of the platinum nucleus, ligand coordination | Characterizing isomers and monitoring ligand substitution reactions. researchgate.net |

| Fluorescence Spectroscopy | Binding interactions, quenching mechanisms | Studying interactions with proteins and DNA. nih.gov |

| Circular Dichroism (CD) | Changes in macromolecular secondary structure | Investigating the effect of platinum complexes on protein conformation. nih.gov |

Computational Studies for Predictive Modeling and Materials Discovery

Computational chemistry has emerged as an indispensable tool for predicting the properties and reactivity of platinum(II) complexes. rsc.orgunical.it Density Functional Theory (DFT) and other quantum mechanical methods allow for the accurate calculation of molecular structures, vibrational frequencies, and electronic properties. doi.orgresearchgate.netresearchgate.net These theoretical calculations provide a deeper understanding of the bonding within these complexes and can help to interpret experimental spectroscopic data. globethesis.comnih.gov

Predictive modeling based on computational studies can significantly accelerate the discovery of new materials with tailored properties. rsc.org By simulating the behavior of a wide range of potential ligand modifications, researchers can identify promising candidates for synthesis, thereby saving considerable time and resources. tcu.edu This synergy between computational prediction and experimental validation is a powerful strategy for the rational design of next-generation platinum compounds. rsc.org

Exploration of Novel Reactivity Pathways

While the ligand substitution reactions of square-planar platinum(II) complexes are well-studied, there is growing interest in exploring more novel reactivity pathways. Photochemical activation, for instance, offers a way to induce new types of reactions that are not accessible under thermal conditions. nih.govresearchgate.net Irradiation with light can promote the formation of excited states with different reactivity profiles, leading to processes such as cyclometalation. nih.gov

The investigation of these unconventional reaction pathways could lead to the development of new catalytic applications for cis-Dichlorobis(pyridine)platinum(II) and its derivatives. researchgate.net Understanding the fundamental principles that govern this reactivity is key to harnessing its potential for synthetic chemistry and materials science. nih.govacs.org

Integration with Supramolecular Chemistry and Nanotechnology

The integration of cis-Dichlorobis(pyridine)platinum(II) into larger, functional systems through supramolecular chemistry and nanotechnology represents a frontier in materials science. nih.gov The defined geometry and coordination properties of this complex make it an excellent building block for the self-assembly of intricate architectures such as macrocycles, cages, and polymers. nih.govrsc.org These supramolecular structures can exhibit novel host-guest properties and have potential applications in sensing and drug delivery. nih.govuit.no

In the realm of nanotechnology, platinum complexes are being incorporated into various nanomaterials to create hybrid systems with enhanced functionalities. nih.gov For example, platinum-containing nanoparticles can be designed for targeted drug delivery, combining the therapeutic properties of the platinum complex with the targeting capabilities of the nanoparticle. nih.gov The self-assembly of platinum complexes into well-defined nanostructures is a promising route to new materials with unique optical, electronic, and catalytic properties. mdpi.com

Q & A

Q. What experimental methods are recommended for characterizing the crystal structure of cis-dichlorobis(pyridine)platinum(II)?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise geometry and distortion of the Pt(II) coordination plane. Key parameters include Pt–Cl and Pt–N bond lengths, and angles between ligand planes. For example, studies show the cis-PtCl₂ unit in this compound is tilted by ~4.3° relative to the cis-PtN₂ unit, with pyridyl planes inclined at 64.8°–77.5° due to intermolecular interactions . Pair SC-XRD with spectroscopic techniques (e.g., IR, Raman) to correlate structural distortions with vibrational modes.

Q. How can researchers optimize synthesis protocols for high-purity cis-dichlorobis(pyridine)platinum(II)?

Use stoichiometric control of pyridine ligands during the reaction of K₂PtCl₄ with pyridine in aqueous ethanol. Monitor reaction progress via UV-Vis spectroscopy (e.g., absorbance at 380–400 nm, characteristic of Pt(II) square-planar complexes). Purify via recrystallization from dichloromethane/hexane mixtures, and validate purity using elemental analysis and ¹H NMR (pyridine proton shifts at δ 8.5–9.0 ppm) .

Q. What analytical techniques are critical for distinguishing cis/trans isomerism in Pt(II) pyridine complexes?

- Polarized IR spectroscopy : Cis isomers exhibit two distinct Pt–Cl stretching bands (~320–340 cm⁻¹), while trans isomers show a single band.

- ¹H NMR : Cis configurations result in equivalent pyridine protons, whereas trans configurations split signals due to differing magnetic environments.

- HPLC with chiral columns : Resolves enantiomers in asymmetric Pt(II) complexes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental reactivity data for cis-dichlorobis(pyridine)platinum(II)?

Density Functional Theory (DFT) with relativistic corrections (e.g., ZORA pseudopotentials) accounts for Pt’s relativistic effects, critical for accurate energy barriers in ligand substitution reactions. For example, calculations can reconcile discrepancies in oxidative addition kinetics by modeling transition states and solvent effects (e.g., water vs. DMSO). Validate computational predictions with kinetic studies (e.g., stopped-flow UV-Vis) .

Q. What experimental design principles apply to studying the catalytic activity of cis-dichlorobis(pyridine)platinum(II) in hydrogen evolution reactions?

- Electrochemical setup : Use a three-electrode system (Pt working electrode) in acidic media (pH 2–4) with controlled potential.

- Photocatalytic conditions : Couple with TiO₂ nanoparticles under UV light; monitor H₂ production via gas chromatography.

- Structure-activity correlations : Compare turnover frequencies (TOFs) with structurally analogous complexes (e.g., 4-methylpyridine derivatives) to assess ligand electronic effects .

Q. How should researchers address conflicting reports on the cytotoxicity of cis-dichlorobis(pyridine)platinum(II) versus cisplatin?

- Standardize assay conditions : Use identical cell lines (e.g., A549 lung cancer), exposure times (24–48 hr), and concentrations (IC₅₀ comparisons).

- Mechanistic profiling : Evaluate DNA binding (e.g., gel electrophoresis for interstrand crosslinks) versus non-genotoxic pathways (e.g., ROS generation via fluorescence probes).

- Synchrotron XAS : Probe Pt oxidation states in cellular environments to identify reactive intermediates .

Q. What methodologies are recommended for investigating ligand substitution kinetics in cis-dichlorobis(pyridine)platinum(II)?

- Stopped-flow kinetics : Monitor Cl⁻ displacement by thiourea or SCN⁻ in real-time (λ = 280–300 nm).

- Variable-temperature studies : Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots.

- Competitive ligand experiments : Use ¹95Pt NMR to track exchange dynamics between pyridine and stronger-field ligands (e.g., NH₃) .

Methodological Frameworks for Research Design

Q. How can the PICOT framework guide studies on the environmental toxicity of cis-dichlorobis(pyridine)platinum(II)?

- Population : Aquatic organisms (e.g., Daphnia magna).

- Intervention : Exposure to Pt complex at 0.1–10 µM concentrations.

- Comparison : Untreated controls or cisplatin-exposed groups.

- Outcome : LC₅₀ values, oxidative stress biomarkers (e.g., glutathione levels).

- Time : 48–96 hr exposure periods.

This structure ensures testable hypotheses and reproducibility .

Q. What strategies mitigate challenges in synthesizing air-sensitive derivatives of cis-dichlorobis(pyridine)platinum(II)?

- Schlenk line techniques : Maintain inert atmospheres during ligand substitution.

- Low-temperature crystallization : Use liquid N₂-cooled baths to stabilize reactive intermediates.

- EPR spectroscopy : Detect paramagnetic Pt(I) or Pt(III) species during redox reactions .

Data Analysis and Interpretation

Q. How to reconcile discrepancies in Pt–L bond lengths reported across crystallographic studies?

- Standardize refinement protocols : Use identical software (e.g., SHELXL) and weighting schemes.

- Validate against PDF databases : Compare with entries like ICDD 00-034-1234.

- Thermal motion analysis : High ADPs for Cl ligands may indicate dynamic disorder, requiring multipole refinement .

Q. Table 1. Key Structural Parameters from Selected Studies

| Parameter | Value (Å/°) | Method | Reference |

|---|---|---|---|

| Pt–Cl bond length | 2.298(2)–2.310(1) | SC-XRD | |

| Pt–N bond length | 2.021(4)–2.035(3) | SC-XRD | |

| Cl–Pt–Cl angle | 91.2(1)–92.5(1)° | SC-XRD | |

| Pyridine plane tilt | 64.8(1)–77.5(2)° | SC-XRD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.